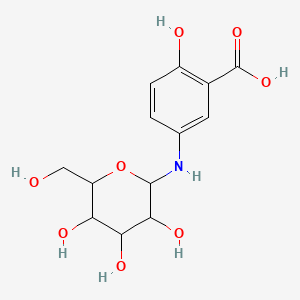

N-D-Glucopyranosyl-5-aminosalicylic acid

Description

Research Significance of 5-Aminosalicylic Acid (5-ASA) in Inflammatory Bowel Disease Pathobiology

5-Aminosalicylic acid, also known as mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. verywellhealth.comcrohnsandcolitis.canih.gov IBD is characterized by chronic or recurring inflammation of the gastrointestinal tract. 5-ASA's therapeutic effect is primarily attributed to its local anti-inflammatory actions on the epithelial lining of the intestine. crohnsandcolitis.ca This allows the damaged tissue in the gut to heal and can help in reducing symptoms during a flare-up. crohnsandcolitis.ca

The mechanism of action for 5-ASA is multifaceted and includes the inhibition of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, scavenging of reactive oxygen species, and effects on leukocyte function and cytokine production. Unlike other salicylates, 5-ASA is not metabolized to salicylic (B10762653) acid for its pharmacological activity and does not typically cause the upper gastrointestinal side effects associated with drugs like aspirin. nih.gov It is considered a first-line therapy for inducing and maintaining remission in patients with mild to moderate ulcerative colitis. verywellhealth.comnih.govnih.gov The focus of 5-ASA therapy is to deliver the active compound to the inflamed portions of the colon and rectum while minimizing systemic absorption. crohnsandcolitis.ca

Rationale for Prodrug Design Strategies in Gastroenterological Research

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. nih.gov The primary rationale for designing prodrugs in gastroenterological research is to optimize drug delivery and enhance therapeutic outcomes. verywellhealth.com Key objectives of prodrug strategies include:

Improving Drug Stability: Compounds like 5-ASA can be unstable in the presence of light and water, leading to degradation. nih.gov Prodrugs can protect the active molecule from degradation in the upper gastrointestinal tract.

Enhancing Bioavailability: Prodrug design can improve a drug's absorption and distribution to its target site.

Site-Specific Delivery: A major goal in treating IBD is to deliver the drug directly to the colon. nih.gov Prodrugs can be designed to remain intact through the stomach and small intestine, releasing the active drug only upon reaching the colon, often through the action of bacterial enzymes. This maximizes the local concentration at the site of inflammation and minimizes systemic side effects. nih.gov

Reducing Premature Metabolism: Prodrugs can prevent the parent drug from being metabolized before it reaches its intended target. nih.gov

Historical Context of N-D-Glucopyranosyl-5-aminosalicylic Acid Identification as a Metabolite and Prodrug Candidate

In the early 1990s, research into the metabolism of 5-ASA led to the identification of a novel, unstable metabolite in the plasma of healthy volunteers who had been administered intravenous 5-ASA. This metabolite was identified as N-β-D-glucopyranosyl-5-aminosalicylic acid. It was also prepared by incubating 5-ASA with rat liver homogenate.

A significant finding from this early research was that N-β-D-glucopyranosyl-5-ASA could be formed non-enzymatically by mixing 5-ASA and glucose in a phosphate (B84403) buffer at a pH of 7.4. The compound was found to be unstable under weakly acidic conditions.

However, subsequent investigation by the same research group raised critical questions about the nature of this compound. A 1991 study demonstrated that N-β-D-glucopyranosyl-5-aminosalicylic acid could form in considerable amounts when plasma samples containing 5-ASA were stored frozen at -20°C in the presence of glucose. cymitquimica.com This led to the hypothesis that N-β-D-glucopyranosyl-5-aminosalicylic acid might not be a true metabolite of 5-ASA in the body, but rather an artifact created during the storage and handling of biological samples. cymitquimica.com The study showed that this N-glucoside could be quantitatively broken down to 5-ASA and glucose by adjusting the pH to 3.0 before analysis. cymitquimica.com

Current Research Landscape and Unaddressed Questions Regarding this compound

The current research landscape for this compound as a therapeutic agent is sparse, largely due to the pivotal finding that it may be an artifact of sample storage rather than a true in vivo metabolite. cymitquimica.com This discovery has shifted the focus away from its development as a prodrug.

Despite this, several unaddressed questions remain:

In Vivo Formation: It is still not definitively known if this compound can form in the body under specific physiological or pathophysiological conditions, even if it is not a major metabolic pathway.

Pharmacological Activity: The potential pharmacological activity of this compound, if synthesized as a stable compound, has not been thoroughly investigated. As a potential prodrug, its stability and release characteristics in the gastrointestinal tract would need to be established.

Chemical Properties: While its basic structure is known, further characterization of its physicochemical properties, such as its solubility and stability across a wider range of conditions, could be beneficial for its use as a research chemical or reference standard. vulcanchem.combiosynth.com

Currently, this compound is commercially available from chemical suppliers, where it is used for research and as a reference standard, likely for analytical methods designed to accurately measure 5-ASA levels without interference from this potential artifact. synthose.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₈ biosynth.comsynthose.com |

| Molecular Weight | 315.28 g/mol biosynth.comsynthose.com |

| Appearance | Beige Amorphous Solid |

| Solubility | Soluble in DMSO and Water |

| CAS Number | 123135-21-7 synthose.com |

Table 2: Key Research Findings on this compound

| Finding | Description | Reference |

|---|---|---|

| Initial Identification | Identified as a new, unstable metabolite of 5-ASA in human plasma and formed by incubating 5-ASA with rat liver homogenate. | |

| Non-Enzymatic Formation | Demonstrated to form non-enzymatically from 5-ASA and glucose in a phosphate buffer (pH 7.4). | |

| Artifactual Formation | Found to form in significant amounts in frozen plasma samples (-20°C) containing 5-ASA and glucose, suggesting it may be a storage artifact. | cymitquimica.com |

| Instability | Unstable in weakly acidic conditions, with decomposition increasing with temperature. | |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRWBGQWNUAGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Research Purposes

Research Approaches to N-D-Glucopyranosyl-5-aminosalicylic Acid Synthesis from Precursors

The construction of this compound is a multi-step process that begins with the synthesis of its key precursors: 5-aminosalicylic acid (5-ASA) and a suitable glucose derivative. Research approaches focus on the efficient preparation of these starting materials and their subsequent coupling.

The synthesis of the 5-ASA precursor can be achieved through several reported methods, including the aniline (B41778) method, the salicylic (B10762653) acid method, and the carboxylation of p-aminophenol. guidechem.com One notable method for producing highly pure 5-ASA involves the coupling of salicylic acid's double sodium salt with a diazonium salt of sulphanilic acid. google.com The resulting azo compound, 5-(p-sulphophenyl azo) salicylic acid, is then cleaved via hydrogenation with hydrogen gas over a transition metal catalyst to yield the final 5-ASA product. google.com

Once the 5-ASA precursor is obtained, the core of the synthesis is the formation of the N-glycosidic bond. This is typically achieved by reacting the amino group of 5-ASA with a protected β-D-glucopyranosyl donor. A common and historically significant method employed for this type of transformation is the Koenigs-Knorr reaction. nih.gov This reaction involves a glycosyl halide, such as acetobromoglucose, which reacts with the amine nucleophile of 5-ASA. The final step in the sequence is the removal of the protecting groups (e.g., acetyl groups from the glucose moiety) under mild conditions, such as basic hydrolysis, to yield this compound.

Table 1: Overview of Synthetic Approach

| Step | Precursor(s) | Key Transformation | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Salicylic acid, Sulphanilic acid | Diazotization and Azo coupling | 5-(p-sulphophenyl azo) salicylic acid |

| 2 | 5-(p-sulphophenyl azo) salicylic acid | Catalytic Hydrogenation | 5-Aminosalicylic acid (5-ASA) |

| 3 | 5-ASA, Protected D-glucose donor | N-Glycosylation (e.g., Koenigs-Knorr) | Protected N-D-Glucopyranosyl-5-ASA |

Glycosylation Reactions in Glucoside Synthesis

Glycosylation, the reaction that forms the critical link between the sugar and the aglycone (in this case, 5-ASA), is central to the synthesis. The Koenigs-Knorr reaction and its modifications are foundational methods in this context. nih.govnih.gov These reactions typically utilize a glycosyl halide donor, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, which is activated by a promoter. nih.govnih.gov

Historically, insoluble silver salts like silver oxide (Ag₂O) and silver carbonate (Ag₂CO₃) were used as promoters. nih.gov However, these often result in slow reactions and modest yields. nih.gov Research led to the adoption of more soluble and reactive silver salts, such as silver perchlorate (B79767) (AgClO₄), to improve reaction efficiency. nih.govnih.gov The reaction proceeds through the formation of a key oxacarbenium ion intermediate at the anomeric carbon of the sugar. nih.gov This planar intermediate can be attacked by the nucleophile from either face, which can lead to a mixture of anomers, thereby reducing the stereoselectivity of the synthesis. nih.gov

Table 2: Common Reagents in Koenigs-Knorr Type Glycosylations

| Component | Example(s) | Purpose | Reference |

|---|---|---|---|

| Glycosyl Donor | Tetra-O-acetyl-α-D-glucopyranosyl bromide | Source of the glucopyranosyl moiety | nih.gov |

| Aglycone | 5-Aminosalicylic acid | Nucleophile that attacks the donor | guidechem.com |

| Promoter | Silver carbonate (Ag₂CO₃), Silver perchlorate (AgClO₄) | Activates the glycosyl donor | nih.govnih.gov |

| Solvent | Dichloromethane, Nitromethane | Reaction medium | nih.gov |

Preparation of N- and O-beta-D-Glucopyranosyl Derivatives for Comparative Research

For research purposes, it is often valuable to synthesize and compare different isomers of a target compound. In the case of 5-ASA, glycosylation can theoretically occur at the C5 amino group (forming an N-glycoside) or the C2 phenolic hydroxyl group (forming an O-glycoside). The preparation of these distinct N- and O-β-D-glucopyranosyl derivatives requires different synthetic strategies to ensure regioselectivity.

The synthesis of the N-glycoside, this compound, takes advantage of the nucleophilicity of the amino group. Under neutral or slightly basic conditions, the amino group is generally a stronger nucleophile than the phenolic hydroxyl group, allowing for preferential attack on the activated glycosyl donor.

Conversely, to synthesize the O-glycoside, the more nucleophilic amino group must be temporarily blocked. This is achieved by using a protecting group, for example, by converting the amine into an amide. With the amino group protected, the phenolic hydroxyl group is now the most available nucleophile for the glycosylation reaction. After the O-glycosidic bond is formed, the protecting group on the amine is removed in a subsequent step to yield the final O-glucopyranosyl derivative. This comparative synthesis allows researchers to study how the point of attachment of the sugar moiety affects the compound's chemical and biological properties.

Strategies for Modifying the Glucopyranosyl Moiety in Prodrug Design

Prodrug design is a strategy used to improve the properties of a molecule, and the glucopyranosyl moiety of this compound offers several opportunities for further chemical modification. nih.gov The multiple hydroxyl groups on the pyranose ring serve as chemical handles for attaching other functional groups or molecules. researchgate.net

One research strategy involves the esterification or etherification of these hydroxyl groups. For example, attaching other promoieties could alter physicochemical properties like solubility or lipophilicity. nih.gov Another approach is to use a different sugar derivative altogether, such as glucuronic acid, to create a glucuronide prodrug. nih.gov Such modifications are investigated to understand their impact on the molecule's stability, solubility, and potential for targeted delivery. nih.gov

Methodological Developments in Enhancing Synthesis Yields and Stereoselectivity for Academic Study

A primary goal in synthetic academic research is the development of methods that are both high-yielding and highly stereoselective. Early glycosylation reactions often suffered from low yields (30-70%) and poor control over the stereochemical outcome at the anomeric center. nih.gov

Methodological advancements have focused on two key areas: promoters and the influence of protecting groups. The shift from insoluble to soluble silver salt promoters, such as silver perchlorate, was a significant step in improving reaction rates and yields. nih.govnih.gov

Controlling stereoselectivity is crucial for producing a single, well-defined isomer. The formation of the β-anomer is often desired. A widely used strategy to achieve this is the use of a "participating" protecting group at the C2 position of the glycosyl donor. An acetyl group at C2, for instance, can participate in the reaction by forming a cyclic acylium ion intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the molecule, forcing the incoming nucleophile (the amine of 5-ASA) to attack from the opposite face. This neighboring group participation mechanism effectively directs the formation of the 1,2-trans product, which in the case of a glucose donor, is the β-glycoside. Furthermore, research continues into alternative glycosylation protocols, such as the use of glycosyl fluorides activated by protic acids, to further refine stereochemical control and efficiency. nih.gov

Biochemical Transformations and Bioactivation Pathways

Investigation of Enzymatic and Non-Enzymatic Formation of N-D-Glucopyranosyl-5-aminosalicylic Acid in Biological Systems

The synthesis of this compound within the body can occur through both enzymatic and non-enzymatic routes, primarily investigated in liver tissues.

The liver is a central site for the metabolism of xenobiotics, including drugs like 5-ASA. Studies have shown that the liver is capable of conjugating 5-ASA with glucose to form this compound. This biotransformation is part of the body's detoxification process, rendering the compound more water-soluble for excretion. The formation of N-glucuronides of aromatic amines, a process analogous to N-glucosidation, has been demonstrated to be catalyzed by hepatic microsomal preparations. nih.govnih.gov Specifically, UDP-glucuronosyltransferases (UGTs) are a family of enzymes responsible for such conjugation reactions. nih.govhyphadiscovery.com While direct enzymatic synthesis of this compound by specific UGT isoforms has not been extensively detailed in the available literature, the enzymatic machinery for N-linked glycosylation of aromatic amines exists within the liver. nih.gov

Beyond enzymatic pathways, this compound can also be formed through a non-enzymatic process known as glycation or the Maillard reaction. nih.gov This reaction involves the spontaneous condensation of a reducing sugar, such as glucose, with a free amino group of a molecule like 5-ASA. nih.gov This process does not require enzymatic catalysis and can occur in biological systems where both glucose and the amine-containing compound are present. The initial step of this reaction is the formation of a Schiff base, which then rearranges to a more stable ketoamine structure, known as an Amadori product. nih.gov The presence of endogenous glucose provides the necessary substrate for this non-enzymatic conjugation with 5-ASA.

Role of the Intestinal Microbiota in this compound Bioactivation

The intestinal microbiota plays a crucial role in the bioactivation of glycoside prodrugs, including the potential cleavage of this compound to release the therapeutically active 5-ASA in the colon. nih.govacs.org

The human gut is colonized by a vast and diverse microbial community that produces a wide array of enzymes, including glycosidases. wikipedia.org Bacterial β-glucosidases are enzymes that specifically hydrolyze β-glycosidic bonds, such as the one linking glucose to 5-ASA in this compound. wikipedia.orgproteopedia.org This enzymatic cleavage is a key mechanism for the targeted release of drugs in the colon. nih.govacs.org The principle behind this colon-specific drug delivery strategy is that hydrophilic glycoside prodrugs are poorly absorbed in the upper gastrointestinal tract and travel to the colon, where they are then hydrolyzed by the resident bacterial glycosidases. nih.govacs.orggrantome.com This releases the active drug locally at its site of action. nih.govgrantome.com While direct studies on the hydrolysis of this compound by specific gut bacteria are not extensively documented, the broad substrate specificity of many bacterial β-glucosidases suggests they are capable of cleaving such N-glycosidic bonds.

The composition of the intestinal microbiota can significantly influence the rate and extent of drug release from glycoside prodrugs. Different bacterial species exhibit varying levels and types of glycosidase activity. Therefore, inter-individual variations in the gut microbiome can lead to differences in the bioactivation of compounds like this compound. The combination of probiotics with 5-ASA therapy has been shown to have a positive impact on remission rates in inflammatory bowel disease, suggesting a beneficial interaction between specific bacteria and the drug. wikipedia.org Although direct evidence linking specific microbiome compositions to the release kinetics of this compound is limited, it is a recognized principle that the metabolic capacity of the gut microbiota is a key determinant in the fate of glycosylated prodrugs. nih.gov

Characterization of Metabolites and Subsequent Biotransformations of 5-Aminosalicylic Acid within Research Systems

Once 5-ASA is released from its glucoside conjugate in the colon, it undergoes further metabolism by both host and microbial enzymes. The primary metabolic pathway for 5-ASA is N-acetylation. nih.govyoutube.comnih.gov

The main metabolite formed is N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is considered to be therapeutically inactive. nih.govyoutube.com This acetylation is carried out by N-acetyltransferase 1 (NAT1) in the intestinal epithelial cells and the liver. youtube.com The gut microbiota can also contribute to the acetylation of 5-ASA. nih.gov Studies have shown that a significant portion of orally administered 5-ASA is metabolized to Ac-5-ASA. nih.gov

Beyond acetylation, other metabolites of 5-ASA have been identified, although they are generally found in lower concentrations. The metabolic profile of 5-ASA can be influenced by the formulation and the site of release in the gastrointestinal tract. nih.govnih.gov For instance, different oral formulations of 5-ASA result in varying mucosal concentrations of the parent drug and its acetylated metabolite along the colon. nih.gov The comprehensive metabolic fate of 5-ASA released specifically from an N-D-glucopyranosyl conjugate in the colon would likely follow these known pathways, with the initial cleavage of the glucoside being the rate-limiting step for its local availability and subsequent biotransformation.

N-Acetylation Pathways and their Significance

Current scientific literature does not indicate that this compound itself undergoes further N-acetylation. Instead, N-acetylation is a primary and competing metabolic pathway for its parent compound, 5-aminosalicylic acid (5-ASA). The acetylation of 5-ASA to N-acetyl-5-aminosalicylic acid (Ac-5-ASA) is a significant transformation. nih.govnih.gov This process is considered irreversible in humans. nih.gov

The N-acetylation of 5-ASA is mediated by N-acetyltransferase (NAT) enzymes. youtube.com This metabolic conversion is significant as it alters the biological activity of the parent compound. While 5-ASA is considered the therapeutically active moiety, the role of Ac-5-ASA is a subject of ongoing research. nih.govyoutube.com Some studies suggest that Ac-5-ASA may also possess anti-inflammatory properties. youtube.com

The acetylation of 5-ASA occurs primarily in the colon and the liver. nih.govnih.gov Research has shown that N-acetylation of 5-ASA can happen in homogenates of colonic biopsy specimens, indicating that the intestinal mucosa plays a role in its presystemic metabolism. nih.gov

Table 1: Key Features of N-Acetylation of 5-Aminosalicylic Acid

| Feature | Description | Source(s) |

| Parent Compound | 5-Aminosalicylic acid (5-ASA) | nih.gov |

| Metabolite | N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | nih.govnih.gov |

| Enzyme | N-acetyltransferase (NAT) | youtube.com |

| Significance | A major metabolic pathway for 5-ASA, potentially modulating its therapeutic effects. The acetylation is considered irreversible in humans. | nih.govnih.govyoutube.com |

Other Phase II Metabolites and their Research Implications

This compound is itself a Phase II metabolite of 5-aminosalicylic acid, formed through a process known as N-glucosidation. tandfonline.com This compound has been identified in human plasma following the administration of 5-ASA. nih.govtandfonline.com Its formation represents an alternative metabolic pathway to the more predominant N-acetylation.

The discovery of this compound highlighted that the metabolism of 5-ASA is more complex than initially understood. It was first identified as an unstable metabolite in the plasma of healthy volunteers who had been administered 5-ASA intravenously. tandfonline.com Subsequent research demonstrated that this metabolite could be formed non-enzymatically from 5-ASA and glucose in a phosphate (B84403) buffer at a pH of 7.4. tandfonline.com It was also shown to be produced during the incubation of 5-ASA with rat liver homogenate. tandfonline.com

Another Phase II metabolite of 5-ASA that has been identified is N-formyl-5-aminosalicylic acid. nih.gov This metabolite was found in the urine of pigs and the plasma of humans who had been given 5-ASA. nih.gov The identification of both this compound and N-formyl-5-aminosalicylic acid in human plasma, alongside N-acetyl-5-ASA, underscores that multiple metabolic pathways are involved in the disposition of 5-ASA. nih.gov

Table 2: Other Phase II Metabolites of 5-Aminosalicylic Acid

| Metabolite | Parent Compound | Method of Formation | Source(s) |

| This compound | 5-Aminosalicylic acid | Non-enzymatic reaction with glucose; incubation with rat liver homogenate. | tandfonline.com |

| N-formyl-5-aminosalicylic acid | 5-Aminosalicylic acid | Isolated from pig urine and human plasma after 5-ASA administration. | nih.gov |

Pharmacological Investigations and Molecular Mechanisms of Action

Mechanisms of Action of Bioactivated 5-Aminosalicylic Acid in Cellular Models of Inflammation

Bioactivated 5-ASA engages with multiple intracellular targets to counter the pathological processes underlying chronic intestinal inflammation. Its mechanisms are multifaceted, involving the modulation of inflammatory mediators, reduction of oxidative stress, and interference with key signaling pathways that govern the expression of pro-inflammatory genes. nih.gov

A primary mechanism by which 5-ASA exerts its anti-inflammatory effect is by modulating the metabolism of arachidonic acid. nih.govnih.gov Arachidonic acid is a precursor for the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) (PGs) and leukotrienes (LTs), through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. youtube.comyoutube.com

Research has shown that 5-ASA can inhibit the production of these eicosanoids. In vitro studies using human polymorphonuclear (PMNL) and mononuclear (MNL) leukocytes demonstrated that aminosalicylates, including 5-ASA, reduce the synthesis of leukotriene B4 (LTB4) and various hydroxyeicosatetraenoic acids (HETEs). nih.gov Specifically, 5-ASA was found to be less inhibitory on the formation of lipoxygenase products in PMNLs compared to sulfasalazine (B1682708) and olsalazine. nih.gov In mononuclear cells, 5-ASA did not affect 5-HETE formation but slightly activated the production of 11-HETE, 12-HETE, and 15-HETE. nih.gov

Regarding the cyclooxygenase pathway, 5-ASA dose-dependently reduces total prostaglandin (B15479496) synthesis, although it is less potent than sulfasalazine. nih.govmdpi.com Clinical studies in patients with ulcerative colitis have confirmed that luminal concentrations of PGE2 and LTB4 are positively correlated with disease activity. nih.gov Treatment with 5-ASA in patients who respond to the therapy leads to a decrease in the levels of these inflammatory mediators, bringing them closer to normal levels. nih.gov This inhibition of prostaglandin and leukotriene synthesis in the colonic mucosa is considered a key local anti-inflammatory action of 5-ASA. mdpi.com

A significant component of 5-ASA's anti-inflammatory action is its potent antioxidant activity and its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov These highly reactive molecules, such as superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), are produced in excess during inflammation and contribute to tissue damage. nih.govtandfonline.com

In vitro studies have systematically evaluated the scavenging potential of 5-ASA against a variety of ROS and RNS. Results show that 5-ASA is a broad-spectrum scavenger, effectively neutralizing multiple reactive species. tandfonline.comnih.gov It has demonstrated strong scavenging effects against hypochlorous acid (HOCl), singlet oxygen (¹O₂), peroxyl radicals (ROO•), nitric oxide (•NO), and peroxynitrite. nih.govtandfonline.com The scavenging of ROS is considered by some researchers to be a potential single, unifying mechanism of action for 5-ASA, as these species can act as second messengers and are involved in the metabolic pathways of prostaglandins and leukotrienes. nih.gov

The table below summarizes the scavenging activity of 5-ASA against various reactive species, presented as IC50 values (the concentration required to scavenge 50% of the species).

| Reactive Species | 5-ASA IC50 (µM) | Reference |

|---|---|---|

| Superoxide anion (O₂•⁻) | >1000 | tandfonline.com |

| Hydrogen peroxide (H₂O₂) | >1000 | tandfonline.com |

| Hypochlorous acid (HOCl) | 14.1 ± 0.6 | tandfonline.com |

| Singlet oxygen (¹O₂) | 31.4 ± 1.2 | tandfonline.com |

| Peroxyl radical (ROO•) | 5.7 ± 0.2 | tandfonline.com |

| Nitric oxide (•NO) | 47.5 ± 2.8 | tandfonline.com |

| Peroxynitrite (ONOO⁻) | 1.5 ± 0.1 | tandfonline.com |

| Peroxynitrite (ONOO⁻) with NaHCO₃ | 4.5 ± 0.1 | tandfonline.com |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govmdpi.com Dysregulation and over-activation of the NF-κB pathway are hallmarks of chronic inflammatory diseases. nih.gov

Evidence suggests that the anti-inflammatory effects of aminosalicylates are mediated, in part, through the inhibition of NF-κB activation. youtube.commdpi.com Studies have shown that sulfasalazine, the prodrug of 5-ASA, strongly inhibits NF-κB activation and subsequently induces apoptosis in T-lymphocytes. nih.gov However, in the same studies, 5-ASA itself (up to concentrations of 5 mM) did not appear to inhibit NF-κB activation or induce apoptosis in T-cells, suggesting the intact sulfasalazine molecule may be responsible for this specific effect. nih.gov

Conversely, other models suggest that the PPAR-γ activation by 5-ASA (discussed in the next section) leads to the downregulation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. youtube.com This indicates an indirect inhibitory effect of 5-ASA on NF-κB signaling. The simultaneous treatment of 5-ASA with treadmill exercise in mice with ulcerative colitis has been shown to suppress pro-inflammatory cytokines through the inhibition of NF-κB/MAPK signaling activation. mdpi.com

A key molecular target for 5-ASA in the colon is the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear hormone receptor that plays a crucial role in regulating inflammation, cell proliferation, and metabolic function. nih.govnih.gov PPAR-γ is highly expressed in colonic epithelial cells. nih.govnih.gov

5-ASA acts as a natural ligand for PPAR-γ. nih.gov Upon binding, 5-ASA activates PPAR-γ, causing it to translocate from the cytoplasm to the nucleus. nih.govibd-biotech.com In the nucleus, the activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). youtube.com This PPAR-RXR complex then binds to specific DNA sequences known as peroxisome-proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. youtube.comibd-biotech.com

The activation of PPAR-γ by 5-ASA has significant anti-inflammatory consequences. nih.gov Experimental studies using genetically engineered mice lacking one copy of the PPAR-γ gene (PPAR-γ+/-) have demonstrated the importance of this pathway. nih.govibd-biotech.com In these mice, colitis symptoms were more severe, and the anti-inflammatory effects of 5-ASA were greatly diminished compared to wild-type mice, indicating that the therapeutic action of 5-ASA is mediated, at least in part, by PPAR-γ. nih.govibd-biotech.com Furthermore, activation of epithelial PPAR-γ signaling by 5-ASA has been shown to restore mitochondrial activity in the colonic epithelium, which helps to control the expansion of dysbiotic E. coli during colitis. asm.org

5-ASA influences the inflammatory cascade by altering the production of cytokines and affecting the function of leukocytes. nih.gov Cytokines are signaling proteins that orchestrate the immune response; an imbalance between pro-inflammatory and anti-inflammatory cytokines is a key feature of inflammatory diseases. nih.govmdpi.com

By inhibiting pathways like NF-κB and activating PPAR-γ, 5-ASA leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). youtube.commdpi.comnih.gov In experimental models of colitis, treatment with 5-ASA has been shown to decrease the high levels of these cytokines found in inflamed colonic tissue. mdpi.comnih.gov

Beyond cytokine modulation, 5-ASA also affects leukocyte function. nih.gov Its inhibitory effects on the production of leukotrienes, particularly LTB4, reduce the chemotaxis and recruitment of neutrophils to the site of inflammation. nih.gov The antioxidant properties of 5-ASA can also protect against the damage caused by the oxidative burst from neutrophils. nih.gov

Investigation of 5-ASA's Effects on Cellular Adhesion and Epithelial Barrier Function

The intestinal epithelium forms a critical barrier that separates the luminal contents from the underlying host tissue. nih.gov A compromised epithelial barrier leads to increased permeability, allowing bacteria and other luminal antigens to enter the mucosa and trigger an inflammatory response. mdpi.comnih.gov

Research has shown that certain pro-inflammatory cytokines, like gamma interferon (IFN-γ), can impair the function of this barrier. nih.gov Studies on colonic cancer cell line monolayers (HT29:19A) demonstrated that IFN-γ significantly increased paracellular permeability. nih.gov The addition of 5-ASA was found to counteract this effect, significantly inhibiting the IFN-γ-induced impairment of epithelial barrier function. nih.gov This suggests that 5-ASA can help maintain the integrity of the epithelial lining in an inflammatory environment.

The maintenance of the barrier is also dependent on cell-to-cell adhesion, which is mediated by specific proteins. scribd.com While direct modulation of cell adhesion molecules by 5-ASA is a complex area, its ability to reduce the expression of pro-inflammatory cytokines that upregulate these adhesion molecules on endothelial cells is an indirect mechanism by which it can reduce leukocyte infiltration into the intestinal tissue. mdpi.comatsjournals.org By preserving the epithelial barrier and reducing inflammatory cell recruitment, 5-ASA helps to limit the ongoing inflammatory response. nih.govplos.org

Potential Synergistic Molecular Interactions in Research Models

Currently, there is a notable absence of published research specifically investigating the synergistic molecular interactions of N-D-Glucopyranosyl-5-aminosalicylic acid. The scientific literature to date has not detailed studies where this particular glycosylated form of 5-aminosalicylic acid (5-ASA) has been evaluated in combination with other therapeutic agents to assess for synergistic, additive, or antagonistic effects.

However, to provide a contextual framework for potential future research, it is informative to examine the documented synergistic interactions of its parent compound, 5-aminosalicylic acid. These studies offer insights into pathways and combination strategies that could be relevant for investigating this compound.

Synergistic Effects of 5-Aminosalicylic Acid with Vorinostat (B1683920) (SAHA)

Research into combination therapies for ulcerative colitis (UC) has explored the synergistic potential of 5-ASA with other molecules. One notable example is the combination of 5-ASA with the histone deacetylase (HDAC) inhibitor, vorinostat (also known as suberoylanilide hydroxamic acid or SAHA). In preclinical models of UC, the combination of 5-ASA and SAHA has been shown to be more effective at alleviating symptoms than either compound administered alone. frontiersin.orgnih.gov

The primary mechanism underlying this synergy appears to be the enhanced inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. frontiersin.orgnih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines. The combined action of 5-ASA and SAHA leads to a more significant reduction in the expression of p65, a subunit of NF-κB, and downstream inflammatory mediators like IL-6, IL-1β, and TNF-α, compared to monotherapy. frontiersin.orgnih.gov Furthermore, in vitro studies on human colonic epithelial cell lines (Caco-2 and HCT-116) have indicated that the combination treatment exhibits lower cytotoxicity while more effectively reducing p65 mRNA expression. frontiersin.orgnih.gov

Table 1: In Vitro and In Vivo Synergistic Effects of 5-ASA and Vorinostat (SAHA) in Ulcerative Colitis Models

| Model | Parameter Measured | Observation | Reference |

|---|---|---|---|

| Human Colonic Epithelial Cell Lines (Caco-2 and HCT-116) | Cytotoxicity | Lower with combined 5-ASA and SAHA treatment compared to individual treatments. | frontiersin.orgnih.gov |

| Human Colonic Epithelial Cell Lines (Caco-2 and HCT-116) | p65 (NF-κB subunit) mRNA Expression | Significantly reduced with combined treatment compared to individual treatments. | frontiersin.orgnih.gov |

| Dextran Sulfate Sodium (DSS)-induced Colitis in Mice | Symptoms of Colitis (Weight Loss, Disease Activity Index, Colon Length, Histological Score) | More efficiently alleviated with combined treatment than with 5-ASA or SAHA alone. | frontiersin.orgnih.gov |

| Dextran Sulfate Sodium (DSS)-induced Colitis in Mice | Expression of Inflammatory Factors (IL-6, IL-1β, TNF-α) | Significantly reduced with combined treatment. | frontiersin.org |

Enhanced Efficacy of Combined Oral and Topical 5-Aminosalicylic Acid Therapy

Another area where synergistic or additive effects of 5-ASA are observed is in the context of its different formulations and routes of administration for the treatment of ulcerative colitis. Clinical studies have demonstrated that a combination of oral and topical (rectal) 5-ASA therapy is more effective for inducing remission in patients with mild to moderately active UC than oral therapy alone. nih.govnih.gov Similarly, for maintaining remission, intermittent topical 5-ASA has been shown to be superior to oral 5-ASA therapy. nih.gov

This enhanced efficacy is attributed to the complementary distribution of the active compound. While oral formulations are designed to release 5-ASA in various parts of the small and large intestine, topical formulations (enemas or suppositories) ensure high local concentrations of the drug in the distal colon and rectum. karger.com The combination approach, therefore, provides a more comprehensive delivery of 5-ASA to the inflamed mucosa.

Table 2: Clinical Efficacy of Combined vs. Monotherapy with 5-ASA in Ulcerative Colitis

| Treatment Comparison | Patient Population | Outcome | Finding | Reference |

|---|---|---|---|---|

| Combined Oral and Topical 5-ASA vs. Oral 5-ASA | Mildly to Moderately Active Ulcerative Colitis | Induction of Remission | Combined therapy was superior to oral therapy alone. | nih.gov |

| Intermittent Topical 5-ASA vs. Oral 5-ASA | Quiescent Ulcerative Colitis | Prevention of Relapse | Intermittent topical therapy was superior to oral therapy. | nih.gov |

| Topical 5-ASA vs. Oral 5-ASA | Active Ulcerative Colitis | Induction of Remission | A numerical, but not statistically significant, advantage for topical 5-ASA. | karger.com |

Hypothetical Synergistic Potential of this compound

While speculative in the absence of direct evidence, the conjugation of a glucose moiety to 5-ASA in this compound could theoretically open avenues for novel synergistic interactions. For instance, research on glucosamine (B1671600) has suggested a potential synergistic protective effect when used in combination with non-steroidal anti-inflammatory drugs (NSAIDs) against colorectal cancer. aacrjournals.orgnih.govnih.gov This synergy may be related to targeting multiple inflammatory pathways. Given that 5-ASA also possesses anti-inflammatory and potential chemopreventive properties, it is conceivable that a glycosylated form might interact synergistically with other agents that modulate inflammation or cellular metabolism. Future research is necessary to explore these possibilities.

Preclinical Efficacy Studies in Disease Models and Mechanistic Evaluations

Evaluation in Established Animal Models of Intestinal Inflammation

Animal models are indispensable for simulating human intestinal inflammation and for the in vivo evaluation of novel therapeutic agents. The efficacy of compounds like N-D-Glucopyranosyl-5-aminosalicylic acid is typically assessed in chemically-induced or genetically-driven models of colitis.

The Dextran Sulfate Sodium (DSS) model is a widely used and robust model for inducing acute or chronic colitis in rodents that mimics aspects of human ulcerative colitis. Administration of DSS in drinking water disrupts the colonic epithelial barrier, leading to inflammation.

Studies on the parent compound, 5-ASA, have demonstrated significant amelioration of colitis in DSS-treated mice. nih.gov Treatment with 5-ASA leads to improvements in clinical signs such as body weight gain and reduced disease activity index (DAI) scores. nih.govresearchgate.net Macroscopically, 5-ASA treatment is associated with increased colon length and a lower spleen index. nih.gov The therapeutic effect is linked to the suppression of inflammation and the protection of the intestinal barrier, evidenced by decreased damage to colonic tissues. nih.gov Furthermore, the efficacy of 5-ASA in this model has been shown to be dependent on the gut microbiota, as its protective effects are diminished in mice with a depleted microbiome. nih.govresearchgate.net The mechanism in the DSS model involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling in the intestinal epithelium. nih.gov

Table 1: Effects of 5-ASA in DSS-Induced Colitis Models

| Parameter | Observation in DSS-Treated Mice | Effect of 5-ASA Treatment |

|---|---|---|

| Body Weight | Loss | Increased gain nih.gov |

| Disease Activity Index (DAI) | Increased | Decreased nih.gov |

| Colon Length | Shortened | Increased nih.gov |

| Histological Damage | Severe inflammation, ulceration | Alleviated damage, suppressed inflammation nih.gov |

| Gut Microbiota | Dysbiosis | Reshaped community structure nih.gov |

| PPAR-γ Signaling | Reduced | Activated in intestinal epithelium nih.gov |

This table is generated based on findings for the parent compound 5-aminosalicylic acid.

To provide a comprehensive preclinical profile, compounds are tested in multiple models that reflect different aspects of IBD pathogenesis.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model, induced by intrarectal administration of the haptenating agent TNBS, results in a Th1-mediated immune response that shares features with Crohn's disease. Studies have shown that 5-ASA exerts beneficial effects in the TNBS model, reducing severe macroscopic and histologic lesions. nih.gov The anti-inflammatory action of 5-ASA in this model is also dependent on its ability to activate PPAR-γ. nih.gov

Genetically Engineered Models: The Interleukin-10 (IL-10) knockout mouse is a key model of chronic, spontaneous, immune-mediated colitis that resembles Crohn's disease. nih.govnih.gov These mice develop chronic intestinal inflammation due to the absence of the anti-inflammatory cytokine IL-10. nih.gov This model is valuable for testing immunomodulatory drugs. While direct studies on this compound in this model are not prominent, the model is used to investigate the mechanisms of drugs like 5-ASA and their effects on mucosal healing and barrier function in a context of genetic predisposition to inflammation. wjgnet.com

Azoxymethane (AOM)/DSS Model: This model is used to study colitis-associated cancer. Mice are treated with the pro-carcinogen AOM followed by cycles of DSS to induce chronic inflammation and the development of dysplasias. In this model, 5-ASA has been shown to reduce the multiplicity and burden of colonic dysplasias, highlighting a potential chemopreventive role. nih.gov

A critical component of preclinical evaluation is the quantitative assessment of inflammation.

Histopathological Analysis: Microscopic examination of colon tissue is performed to score the severity of inflammation. Parameters evaluated include the extent of ulceration, inflammatory cell infiltration (e.g., neutrophils), and architectural changes to the crypts. nih.govnih.gov Treatment with 5-ASA in animal models and human studies has been shown to significantly reduce these histopathological features. nih.govnih.gov In patients with chronic ulcerative colitis, topical 5-ASA treatment increased the percentage of histologically normal biopsies and reduced features of chronicity such as basal plasmacytosis and crypt architectural abnormalities. nih.gov

Inflammatory Markers: The expression of pro-inflammatory mediators is measured in tissue homogenates or serum. Key markers include:

Myeloperoxidase (MPO): An enzyme abundant in neutrophils, its activity is a surrogate marker for neutrophil infiltration into the inflamed tissue.

Cytokines: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) are often elevated in colitis models and are targets for anti-inflammatory therapies. nih.govnih.gov

Prostaglandins (B1171923): These lipid mediators can play a role in intestinal inflammation. nih.gov 5-ASA is known to interfere with the metabolism of arachidonic acid, which can affect prostaglandin (B15479496) production. nih.govrxlist.com

In Vitro Efficacy Assessments in Cellular and Organoid Models

In vitro models provide a controlled environment to study the direct effects of a compound on intestinal cells and to investigate specific molecular pathways.

Cellular Models (e.g., Caco-2 cells): The human colon adenocarcinoma cell line, Caco-2, is widely used as a model of the intestinal epithelial barrier. nih.govnih.gov These cells are used to assess the transport, permeability, and metabolism of drugs. nih.gov For a prodrug like this compound, Caco-2 monolayers would be used to confirm its poor absorption across the epithelial layer, a key feature for ensuring it reaches the colon intact. nih.gov Studies on other 5-ASA prodrugs have shown they are minimally absorbed in the Caco-2 model, in contrast to the parent drug. nih.gov Additionally, cell lines like RAW264.7 murine macrophages are used to assess anti-inflammatory activity, where 5-ASA has been shown to suppress the production of nitric oxide (NO) and IL-6 by inhibiting JNK and p38 signaling pathways. nih.gov

Intestinal Organoids: Patient- and animal-derived intestinal organoids are three-dimensional structures that mimic the native gut epithelium and are revolutionizing IBD research. wjgnet.comnih.govresearchgate.net These models can be used to study epithelial barrier function and response to inflammatory stimuli. For example, when treated with TNF-α, organoids show disruption of cell junction proteins like E-cadherin. wjgnet.comnih.gov Subsequent treatment with 5-ASA has been shown to restore the localization of these proteins to the cell membrane, indicating a direct effect on maintaining barrier integrity. wjgnet.comnih.gov Organoids from IL-10 knockout mice have also been used to investigate the differential effects of drugs on inflamed versus healthy epithelium. wjgnet.com

Table 2: In Vitro Models for Preclinical Evaluation

| Model Type | Application | Key Findings for 5-ASA/Prodrugs |

|---|---|---|

| Caco-2 Cell Monolayer | Assess intestinal permeability and transport. | 5-ASA shows low permeability (BCS Class IV). nih.gov Prodrugs like 5-ASA-ALA show minimal absorption, confirming the design for colon-targeting. nih.gov |

| Macrophage Cell Line (RAW264.7) | Evaluate anti-inflammatory mechanisms. | 5-ASA suppresses LPS-induced NO and IL-6 production by inhibiting JNK and p38 pathways. nih.gov |

| Intestinal Organoids | Model epithelial barrier function and mucosal healing. | 5-ASA restores E-cadherin levels at the cell membrane after TNF-α-induced disruption, repairing barrier integrity. wjgnet.comnih.gov |

This table is generated based on findings for the parent compound 5-aminosalicylic acid and other related prodrugs.

Comparative Efficacy and Mechanistic Differences with Parent 5-Aminosalicylic Acid and Other Prodrugs in Animal Models

The primary rationale for developing a prodrug like this compound is to enhance the therapeutic index of the parent 5-ASA. This is achieved by improving its delivery to the colon, thereby increasing local efficacy and reducing systemic absorption and potential side effects.

Comparative Efficacy: In animal models of colitis, a successful prodrug is expected to demonstrate superior or at least equivalent efficacy compared to 5-ASA when administered orally. For instance, a study on the prodrug 5-ASA-ALA showed it had a significantly greater therapeutic effect on experimental colitis in mice than the parent compound. nih.gov The enhanced effect is attributed to the colon-targeting property, which ensures that a higher concentration of the active moiety is released at the site of inflammation. While direct comparative data for this compound is limited, its glycosidic bond is designed to be cleaved by bacterial glycosidases specifically in the colon, a mechanism shared by other successful prodrugs like sulfasalazine (B1682708).

Mechanistic Differences:

Pharmacokinetics: The key mechanistic difference lies in pharmacokinetics. 5-ASA is readily absorbed in the upper gastrointestinal tract, which reduces the amount that reaches the colon. youtube.com Prodrugs are designed to be stable in the stomach and small intestine and to release 5-ASA only upon reaching the large bowel through the action of the gut microbiota. nih.gov

Molecular Action: The ultimate molecular mechanism of the released 5-ASA is expected to be the same as its parent compound. The primary target is believed to be the PPAR-γ nuclear receptor. nih.govnih.gov Activation of PPAR-γ in colonic epithelial cells exerts anti-inflammatory effects. nih.govnih.gov 5-ASA is thought to inhibit the production of inflammatory mediators and scavenge reactive oxygen species. nih.gov The advantage of the prodrug is not a different molecular action, but a more efficient delivery of the active agent to the cells where this action is needed. Compared to other aminosalicylates like olsalazine, which links two 5-ASA molecules, or sulfasalazine, which links 5-ASA to sulfapyridine, a glucopyranosyl conjugate avoids the co-delivery of a second molecule that may have its own side effects. nih.govmedscape.com

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography, particularly HPLC, is the cornerstone for the separation and quantification of N-D-Glucopyranosyl-5-aminosalicylic acid in research settings. These methods are designed to handle the challenges posed by the compound's polarity and the complexity of biological matrices.

The development of robust HPLC methods is critical for the simultaneous determination of 5-ASA and its various metabolites, including this compound. A fast and highly sensitive HPLC method has been established that allows for the concurrent analysis of these compounds. nih.gov This method often employs a dynamically modified silica (B1680970) approach, utilizing columns packed with small particles (e.g., 3-microns Hypersil) to achieve high resolution and efficiency. nih.gov

For detection, fluorescence is frequently used due to its high sensitivity, with detection limits reported in the range of 0.002–0.05 µg/mL in plasma. nih.gov Another approach involves using a Purospher RP-18e column, which can be paired with both UV photodiode-array and fluorescence detectors in tandem to ensure accurate identification and quantification. upce.cz The identity of the chromatographic peaks corresponding to the different metabolites is typically confirmed through characteristic UV spectra and by interfacing the HPLC system with a mass spectrometer (HPLC/MS). upce.cz The separation of 5-ASA isomers and related compounds can be challenging due to their similar hydrophilic and zwitterionic nature; mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, can exploit subtle differences in hydrophobicity and ionic character to achieve baseline separation. helixchrom.com

Table 1: HPLC Parameters for Analysis of 5-ASA and its Metabolites

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | 3-microns Hypersil (40 mm x 4.6 mm) | Purospher RP-18 e (250-4 mm) |

| Technique | Dynamically Modified Silica | Reversed-Phase |

| Detection | Fluorescence | UV Photodiode-Array & Fluorescence |

| Detection Limit (Plasma) | 0.002-0.05 µg/mL | Not Specified |

| Reference | nih.gov | upce.cz |

Effective sample preparation is paramount for accurate HPLC analysis, as it involves extracting the analytes from complex biological fluids like plasma and removing interfering substances. One established technique involves protein precipitation using a solvent like acetonitrile. nih.gov Following this, a liquid-liquid extraction step, for instance with 1,1,1-trichloroethane, can be used to remove the acetonitrile, resulting in a clean, undiluted aqueous phase containing the target analytes for injection into the HPLC system. nih.gov

Another advanced method consists of deproteination of the plasma sample with perchloric acid (HClO4). upce.cz This can be followed by a derivatization step to make the polar analytes more lipophilic and thus more easily extractable. upce.cz The derivatized compounds are then subjected to liquid-liquid extraction to isolate them from the sample matrix before chromatographic analysis. upce.cz

Spectroscopic Identification and Structural Elucidation for Research Purposes

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound, providing definitive evidence of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for the structural elucidation of organic molecules, including glycosylated compounds. nih.gov For this compound, NMR is used to confirm the identity and purity of the synthesized standard. upce.cz A variety of NMR experiments can be employed for a comprehensive structural assignment.

Mass spectrometry is a key technique used to determine the molecular weight of this compound and to analyze its structure through fragmentation patterns. The compound has a molecular formula of C₁₃H₁₇NO₈ and a molecular weight of 315.28 g/mol . biosynth.com

In tandem mass spectrometry (MS/MS) experiments, the molecule is ionized and then fragmented. A primary and common fragmentation pathway for glycosides involves the heterolytic cleavage of the glycosidic bond that links the sugar (glycone) and the non-sugar (aglycone) parts of the molecule. ekb.egscienceopen.com For this compound, this would result in two main fragment ions: one corresponding to the glucose moiety (glycosyl ion) and another to the protonated 5-aminosalicylic acid aglycone. ekb.eg Further fragmentation can occur, such as cross-ring cleavages within the glucose unit, providing more detailed structural information. ekb.eg The use of 5-aminosalicylic acid as a matrix in certain MS techniques, like MALDI, has been studied, indicating its "cool" and reductive properties that can influence ionization and fragmentation. nih.gov

Table 2: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₇NO₈ | biosynth.com |

| Molecular Weight | 315.28 g/mol | biosynth.com |

| Predicted Fragmentation | Cleavage of Glycosidic Bond | ekb.egscienceopen.com |

| Aglycone Fragment | Protonated 5-aminosalicylic acid | ekb.eg |

| Glycone Fragment | Glycosyl ion | ekb.eg |

Development of Biosensors and Other Advanced Analytical Tools for Research

Research into advanced analytical tools includes the development of biosensors for the detection of 5-ASA and related compounds. Biosensors offer advantages such as ease of use, rapid analysis, and high specificity, often without the need for extensive sample preparation. mdpi.com

A synthetic biosensor has been constructed for the detection of various benzoic acid derivatives, which are structurally analogous to the salicylic (B10762653) acid portion of the target molecule. nih.gov This particular biosensor was created by fusing a protein domain that binds to derivatives like p-aminobenzoic acid and salicylic acid with a DNA-binding domain and a transactivation domain. nih.gov The system was designed to produce a fluorescent signal in the presence of the target analytes, demonstrating the feasibility of developing a specific biosensor for this compound. nih.gov Such tools could enable real-time monitoring of metabolite production in biological systems, representing a significant advancement in analytical capability. nih.gov

Prodrug Design Principles and Structure Activity Relationship Sar Studies

Fundamental Principles Guiding Glucoside Prodrug Design for Targeted Delivery

The design of glucoside prodrugs for colon-specific delivery is predicated on leveraging the unique physiological environment of the large intestine. nih.govnih.gov The core principle is to create a hydrophilic drug derivative that bypasses absorption in the stomach and small intestine and is then selectively cleaved by the abundant bacterial enzymes in the colon to release the active drug. nih.govnih.gov

Strategies for Site-Specific Release in the Gastrointestinal Tract

Site-specific release in the colon is primarily achieved by exploiting the enzymatic activity of the colonic microflora. nih.govnih.gov The human colon harbors a vast and diverse population of bacteria that produce a wide array of enzymes, including glycosidases, which are capable of cleaving glycosidic bonds. youtube.com A key strategy involves conjugating a drug to a sugar moiety, like glucose, to form a glycoside prodrug.

Several key strategies underpin this approach:

Hydrophilicity: The attachment of a hydrophilic sugar carrier, such as glucose, to a drug molecule increases its polarity. This increased water solubility minimizes its passive absorption through the lipophilic membranes of the upper GI tract, allowing the intact prodrug to reach the colon. nih.gov

Enzymatic Activation: The prodrug is designed to be stable in the acidic environment of the stomach and resistant to the digestive enzymes of the small intestine. nih.govnih.gov Upon reaching the colon, the glycosidic bond of the prodrug is hydrolyzed by bacterial β-glucosidases, liberating the parent drug (5-ASA) directly at its intended site of action. youtube.com This enzymatic activation is the cornerstone of the targeting strategy.

Bypassing Upper GI Absorption: Unmodified 5-ASA is readily absorbed from the proximal small intestine. nih.govnih.gov By converting it into a glucoside prodrug, its absorption profile is significantly altered. For instance, studies on amino acid conjugates of 5-ASA, another prodrug strategy, have demonstrated markedly reduced plasma concentrations of the prodrug after oral administration, indicating minimal absorption in the upper GI tract. nih.govnih.gov This principle is directly applicable to glucoside prodrugs.

Influence of Glucosyl Linkage Type on Bioactivation

The nature of the linkage between the glucose molecule and the drug is a critical determinant of the prodrug's stability and bioactivation profile. In the case of N-D-Glucopyranosyl-5-aminosalicylic acid, the glucose moiety is linked to the amino group of 5-ASA, forming an N-glycosidic bond.

The type of linkage influences several factors:

Enzymatic Specificity: The bioactivating enzymes in the colon, such as β-glucosidases, exhibit specificity for the type of glycosidic bond. While O-glycosides are common substrates, N-glycosides can also be targeted by specific hydrolases. The rate and extent of cleavage depend on the enzyme's affinity for the N-glucosyl linkage.

Chemical Stability: The stability of the glucosyl linkage throughout the GI tract is paramount. The bond must be robust enough to withstand the acidic pH of the stomach and enzymatic activity in the small intestine but labile enough to be cleaved by colonic bacteria. Research on the stability of N-β-D-Glucopyranosyl-5-aminosalicylic acid has shown that it can form spontaneously from 5-ASA and glucose in plasma samples during frozen storage, suggesting the potential for its formation and degradation under certain physiological conditions. nih.gov This also implies that the N-glucosyl bond can be susceptible to hydrolysis.

Rate of Drug Release: The rate of enzymatic hydrolysis of the glucosyl linkage directly controls the rate of release of the active drug in the colon. This can be modulated by the specific type of sugar and the nature of the linkage. For example, studies on different glycoside prodrugs have shown varying rates of hydrolysis, which can impact the therapeutic efficacy.

Investigation of Structure-Activity Relationships for this compound and its Analogues

While specific, detailed studies on the structure-activity relationship (SAR) of this compound are not extensively available in the reviewed literature, a wealth of information from its analogues, particularly amino acid conjugates of 5-ASA, provides valuable insights into the SAR of colon-targeting 5-ASA prodrugs. These studies highlight how modifications to the promoiety (the carrier molecule) influence the prodrug's stability, absorption, and activation.

The investigation of 5-ASA prodrugs where the promoiety is linked via an amide bond provides a strong basis for understanding SAR principles. These analogues share the common goal of colon-specific delivery and rely on enzymatic cleavage for activation.

Key Findings from 5-ASA Prodrug Analogues:

Stability in the Upper GI Tract: Prodrugs such as 5-aminosalicyl-glycine (5-ASA-Gly) and 5-aminosalicyl-L-aspartic acid (5-ASA-Asp) have demonstrated excellent stability in the stomach and small intestine, with no significant release of 5-ASA upon incubation with homogenates of these tissues. nih.gov This indicates that the amide bond in these analogues successfully protects the parent drug from premature release. This principle is expected to hold for a stable N-glucosyl bond.

Activation in the Colon: The same studies showed that these amino acid conjugates were effectively hydrolyzed in the presence of cecal and colonic contents, releasing the active 5-ASA. nih.gov This confirms that the colonic microflora possesses the necessary enzymes (peptidases in this case) to cleave the amide bond. For this compound, the activation would depend on the presence and activity of N-glycosidases.

Influence of the Promoietyl: The nature of the amino acid promoiety influences the rate of hydrolysis. For instance, incubation of 5-ASA-Asp with cecal contents resulted in a 37% release of 5-ASA over 16 hours, whereas 5-ASA-Glu released only 8% under the same conditions. This highlights the sensitivity of the enzymatic cleavage to the structure of the promoiety.

The following table summarizes the in vitro hydrolysis of various 5-ASA amino acid conjugates in different parts of the rat GI tract, illustrating the principles of site-specific activation.

Table 1: In Vitro Release of 5-ASA from Amino Acid Prodrugs in Rat GI Contents

| Prodrug | GI Section | Incubation Time (h) | % 5-ASA Released |

|---|---|---|---|

| 5-ASA-Gly | Stomach | 8 | 0 |

| 5-ASA-Gly | Small Intestine | 8 | 0 |

| 5-ASA-Gly | Cecum | 8 | 65 |

| 5-ASA-Gly | Colon | 8 | 27 |

| 5-ASA-Asp | Stomach | 16 | 0 |

| 5-ASA-Asp | Small Intestine | 16 | 0 |

| 5-ASA-Asp | Cecum | 16 | 37 |

Data sourced from studies on 5-ASA amino acid conjugates. nih.gov

This data clearly demonstrates the colon-specific release profile of these prodrugs, a key objective in the design of this compound.

Rational Design Approaches for Enhancing Prodrug Performance in Research Models

Rational design involves the deliberate and strategic modification of a drug molecule to optimize its therapeutic properties based on a thorough understanding of its biological target and physiological environment. nih.gov For glucoside prodrugs like this compound, rational design aims to enhance colon specificity, improve drug release kinetics, and ensure stability.

Key Rational Design Strategies:

Modulating Hydrophilicity: The hydrophilicity of the prodrug is a critical factor that can be fine-tuned. While a single glucose moiety increases water solubility, attaching larger or more complex carbohydrate carriers can further prevent absorption in the upper GI tract. This is a balance, as the carrier must not be so large as to hinder enzymatic access for cleavage in the colon.

Optimizing the Glycosidic Linkage: The choice of an N-glycosidic bond versus an O-glycosidic bond, and the stereochemistry of the sugar (e.g., β- anomer), are crucial design considerations. The β-glycosidic linkage is typically targeted by bacterial enzymes. The stability of this linkage can be rationally modified by introducing different functional groups near the bond to either sterically hinder or electronically influence its cleavage.

Carrier Selection: While this article focuses on a glucoside, the principles of rational design extend to the selection of other sugar carriers. For example, galactosides can be targeted by β-galactosidases, which are also present in the colon. The choice of sugar can be tailored to exploit the specific enzymatic profile of the colonic microflora.

Polymeric Prodrugs: An advanced approach involves conjugating 5-ASA to a polymeric backbone, such as chitosan, via a cleavable linker. nih.gov This creates a high-molecular-weight prodrug that is definitively restricted to the lower GI tract. The release of 5-ASA is then triggered by the degradation of the polymer or the cleavage of the linker by colonic enzymes.

The successful application of these rational design principles has been demonstrated in the development of various 5-ASA prodrugs. For example, the amino acid conjugates discussed earlier were rationally designed to be hydrophilic and substrates for colonic enzymes. nih.govnih.gov The pharmacokinetic data from these studies provides a compelling case for the effectiveness of this approach.

Table 2: Pharmacokinetic Parameters of 5-ASA-ALA vs. 5-ASA in Rats

| Compound | Tmax (h) | Plasma Concentration of Prodrug |

|---|---|---|

| 5-ASA | 0.5 | N/A |

Data sourced from a study on 5-aminosalicylic acid-alanine (5-ASA-ALA). nih.gov

This data shows that the prodrug 5-ASA-ALA was not significantly absorbed into the bloodstream, demonstrating the success of the rational design in preventing upper GI absorption. nih.gov These principles and findings from analogue studies provide a strong framework for the continued investigation and optimization of this compound as a potential colon-targeting prodrug.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Unexplored Mechanistic Pathways of N-D-Glucopyranosyl-5-aminosalicylic Acid

This compound is a compound that merges a glucopyranosyl moiety with 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent. cymitquimica.com While the primary role of this glycosidic linkage is often considered for prodrug design aimed at colon-specific delivery, the biological activities and mechanistic pathways of the intact molecule itself remain a nascent area of research. Future investigations are warranted to determine if the compound possesses unique pharmacological properties beyond being a mere carrier for 5-ASA. cymitquimica.com

The parent compound, 5-ASA, is known to exert its anti-inflammatory effects through various mechanisms, including the scavenging of reactive oxygen species (ROS), interference with the metabolism of arachidonic acid to prostaglandins (B1171923) and leukotrienes, and modulation of leukocyte function and cytokine production. nih.govresearchgate.net A key mechanism involves its metabolite, N-acetyl-5-ASA (Ac-5-ASA), which activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear hormone receptor that downregulates inflammatory gene expression. youtube.com It is plausible that this compound could interact with biological systems in novel ways before its hydrolysis. The presence of the glucose moiety enhances water solubility and introduces multiple hydroxyl groups capable of forming hydrogen bonds, which could influence its interaction with cellular targets differently than 5-ASA. cymitquimica.com

Research should focus on screening this compound for a range of biological activities, including but not limited to anti-inflammatory, antioxidant, and cytoprotective effects, independent of its conversion to 5-ASA. researchgate.net Unexplored mechanistic pathways could involve interactions with glucose transporters, lectins, or other carbohydrate-binding proteins, potentially leading to unique tissue distribution or cellular uptake profiles. Investigating whether the glucoside itself can modulate inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, or influence cellular metabolic processes is a critical future direction. youtube.com

| Compound/Metabolite | Known/Potential Biological Activities & Mechanisms |

| 5-Aminosalicylic acid (5-ASA) | Anti-inflammatory, antioxidant, free-radical scavenging. researchgate.netnih.gov Used in the treatment of inflammatory bowel disease (IBD). nih.govnih.gov |

| N-acetyl-5-ASA (Ac-5-ASA) | Binds to and activates PPAR-γ, leading to the downregulation of inflammatory genes. youtube.com |

| This compound | Potential for unique pharmacological properties due to the glucosyl moiety. cymitquimica.com May have altered bioavailability and solubility. cymitquimica.com Potential for novel interactions with biological systems. cymitquimica.com |

Research into Advanced Prodrug Formulations and Delivery Systems Beyond Standard Oral Routes

The development of prodrugs for 5-ASA is a well-established strategy to achieve colon-specific drug delivery, thereby maximizing therapeutic efficacy in conditions like ulcerative colitis while minimizing systemic side effects. nih.gov Prodrugs of 5-ASA have been designed using various chemical linkages, including azo bonds, ester bonds, and amide bonds, which are intended to be cleaved by colonic microflora. nih.gov However, challenges remain, such as rapid drug release and subsequent clearance from the colon, which limits the duration of the therapeutic effect. nih.gov

Future research should focus on advanced formulations that offer sustained and controlled release of 5-ASA. One innovative approach involves the use of polymeric prodrug nanoformulations. nih.gov For instance, amphiphilic polymers can be engineered to incorporate azo-linked 5-ASA, forming micelles that are stable in the upper gastrointestinal tract but are cleaved by azoreductase enzymes in the colon. nih.gov This design can provide a controlled, extended drug release profile, prolonging the drug's retention time in the inflamed colonic tissue. nih.gov

While oral delivery is the most common route, research into delivery systems beyond standard oral administration is a key area for exploration. Although the provided search results primarily focus on oral delivery systems designed for colon targeting, the principles of advanced formulations could be adapted for other routes to treat different chronic inflammatory conditions. For example, developing topical or transdermal systems for localized inflammation or injectable, long-acting formulations for systemic conditions could be explored. The chemical properties of this compound, such as its increased solubility, might make it a suitable candidate for such novel delivery systems. cymitquimica.com

| Formulation Strategy | Description | Potential Advantages |

| Polymeric Prodrug Micelles | Amphiphilic polymers incorporating azo-linked 5-ASA that self-assemble into nano-sized micelles. nih.gov | Excellent stability in gastric/intestinal conditions; controlled, sustained release in the colon; prolonged retention in inflamed tissue. nih.gov |

| Amide-Linkage Prodrugs | 5-ASA is linked to hydrophilic small molecules (e.g., amino acids) via an amide bond, designed to be hydrolyzed by colonic microflora. nih.gov | Potential for high colon-targeting property; low absorption in the upper digestive tract. nih.gov |

| Glycoside-Linkage Prodrugs | 5-ASA is linked to a sugar moiety, such as glucose, forming a glycosidic bond. | Aims for colon-specific cleavage by bacterial glycosidases; potentially enhanced water solubility. cymitquimica.com |

Integration of Multi-omics Approaches (e.g., Metabolomics, Microbiome Analysis) in this compound Research

The therapeutic efficacy and metabolism of 5-ASA and its prodrugs are intricately linked to the gut microbiome. nih.gov Variability in clinical response to 5-ASA has been partly attributed to its metabolism by gut microbes. nih.gov Therefore, integrating multi-omics approaches is crucial for a comprehensive understanding of the fate and activity of this compound in the body.

Microbiome Analysis: 16S rRNA gene sequencing and metagenomics can identify the specific gut bacterial species and the microbial enzymes responsible for cleaving the glycosidic bond of this compound to release active 5-ASA. A multi-omics workflow combining metagenomics, metatranscriptomics, and metabolomics has successfully identified microbial acetyltransferases that inactivate 5-ASA, linking them to treatment failure in IBD patients. nih.gov A similar approach could elucidate the microbial factors governing the activation of this glucoside prodrug, potentially identifying patient populations more likely to respond to therapy.

Metabolomics: Mass spectrometry and NMR-based metabolomics can provide a detailed profile of the metabolites of this compound in various biological samples (e.g., feces, serum). dntb.gov.uaresearchgate.net This can confirm the intended cleavage in the colon and identify any other metabolic transformations the compound undergoes. nih.gov Metabolomic profiling can also reveal the broader impact of the drug on the host and microbial metabolome, uncovering changes in metabolic pathways related to inflammation and gut health. nih.govmdpi.com For example, studies have shown that fecal metabolomic profiles differ significantly between 5-ASA users and non-users. nih.gov

The integration of these omics data can reveal complex interactions between the drug, the host, and the gut microbiota. researchgate.net This approach can help uncover the mechanisms underlying therapeutic efficacy and variability, paving the way for personalized medicine strategies where treatment is tailored based on a patient's microbial and metabolic profile. nih.govbiorxiv.org

| Omics Approach | Application in this compound Research | Potential Insights |

| Metagenomics/Microbiome Analysis | Identify gut bacteria and enzymes responsible for prodrug activation (cleavage of the glycosidic bond). nih.gov | Understanding inter-individual variability in drug activation; prediction of treatment response. nih.gov |

| Metatranscriptomics | Analyze the gene expression of the gut microbiota in response to the drug. nih.gov | Confirming the activity of microbial enzymes involved in drug metabolism. nih.gov |

| Metabolomics | Profile metabolites of the drug and its impact on host and microbial metabolic pathways. nih.govresearchgate.netmdpi.com | Confirming colon-specific drug release; identifying off-target effects; discovering novel biomarkers of drug efficacy. nih.govdntb.gov.ua |

Addressing Research Gaps and Future Challenges in Glucoside Prodrug Development for Chronic Inflammatory Conditions

The development of glucoside prodrugs like this compound for chronic inflammatory conditions faces several challenges that represent key areas for future research. nih.govfrontiersin.org Chronic inflammation is a driving factor in numerous diseases, and while repurposing or reformulating existing drugs is a promising strategy, it is not without hurdles. nih.govnih.gov

A primary challenge is ensuring specific and efficient cleavage of the glycosidic bond at the target site, typically the colon, while preventing premature hydrolysis and absorption in the upper gastrointestinal tract. nih.gov The diversity of the human gut microbiome means that the enzymatic activity required for prodrug activation can vary significantly between individuals, leading to inconsistent therapeutic outcomes. nih.gov Future research must focus on designing glucoside prodrugs that are substrates for highly conserved and abundant bacterial enzymes to ensure more reliable activation.

Another significant challenge is the stability of the compound itself. One study noted the artifactual formation of this compound in stored plasma samples containing 5-ASA and glucose, which raises questions about its stability in biological matrices and during manufacturing and storage. vulcanchem.com Furthermore, the compound's degradation under alkaline conditions needs to be considered in formulation development. vulcanchem.com